molecular formula C24H28N4O3 B5169351 N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5169351
M. Wt: 420.5 g/mol
InChI Key: JVYRGEGVOORBEB-UHFFFAOYSA-N
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Description

N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as NPB, is a compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. The compound has also been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cancer cell growth, and the protection of neurons from damage. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide for lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. The compound is also relatively stable and can be synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, one limitation of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its lack of selectivity, as it can interact with multiple signaling pathways in the body.

Future Directions

There are several future directions for research on N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. The compound could also be studied further for its potential use in the treatment of cancer, as well as its effects on other signaling pathways in the body. Additionally, the development of more selective analogs of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide could help to improve its therapeutic potential and reduce side effects.
Conclusion:
In conclusion, N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a compound that has shown promise for its potential therapeutic applications in the treatment of neurological disorders and cancer. The compound has been shown to have neuroprotective effects, inhibit cancer cell growth, and modulate multiple signaling pathways in the body. While there are limitations to its use, such as its lack of selectivity, future research on N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide could lead to the development of more effective treatments for these conditions.

Synthesis Methods

N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with benzoyl chloride. The synthesis of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been optimized to improve yields and purity, and the compound can be obtained in sufficient quantities for research purposes.

Scientific Research Applications

N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. The compound has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain. N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-30-21-14-18(15-22(16-21)31-2)17-27-12-9-20(10-13-27)28-23(8-11-25-28)26-24(29)19-6-4-3-5-7-19/h3-8,11,14-16,20H,9-10,12-13,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYRGEGVOORBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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